molecular formula C8H6ClF3O3S B13485094 2-Methoxy-3-(trifluoromethyl)benzenesulfonylchloride

2-Methoxy-3-(trifluoromethyl)benzenesulfonylchloride

Cat. No.: B13485094
M. Wt: 274.65 g/mol
InChI Key: AXWIHMMPTUVIOI-UHFFFAOYSA-N
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Description

2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is of interest due to its unique chemical properties and its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced to a methoxybenzene derivative, followed by sulfonylation to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and sulfonates, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The trifluoromethyl group increases the electron-withdrawing capacity of the compound, making the benzene ring more susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the trifluoromethyl and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This positioning can also affect the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

2-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c1-15-7-5(8(10,11)12)3-2-4-6(7)16(9,13)14/h2-4H,1H3

InChI Key

AXWIHMMPTUVIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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